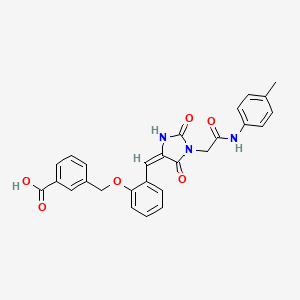

WRN inhibitor 7

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C27H23N3O6 |

|---|---|

Peso molecular |

485.5 g/mol |

Nombre IUPAC |

3-[[2-[(E)-[1-[2-(4-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]phenoxy]methyl]benzoic acid |

InChI |

InChI=1S/C27H23N3O6/c1-17-9-11-21(12-10-17)28-24(31)15-30-25(32)22(29-27(30)35)14-19-6-2-3-8-23(19)36-16-18-5-4-7-20(13-18)26(33)34/h2-14H,15-16H2,1H3,(H,28,31)(H,29,35)(H,33,34)/b22-14+ |

Clave InChI |

GPAUNLLZYZCXCT-HYARGMPZSA-N |

SMILES isomérico |

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CC=C3OCC4=CC(=CC=C4)C(=O)O)/NC2=O |

SMILES canónico |

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3OCC4=CC(=CC=C4)C(=O)O)NC2=O |

Origen del producto |

United States |

Foundational & Exploratory

The Discovery and Synthesis of WRN Helicase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Werner syndrome ATP-dependent helicase (WRN), a member of the RecQ helicase family, is a critical enzyme in the maintenance of genome stability through its roles in DNA replication, repair, and recombination.[1][2] Recent groundbreaking research has identified WRN as a synthetic lethal target in cancers exhibiting microsatellite instability (MSI), a phenotype characterized by a high frequency of mutations in short, repetitive DNA sequences due to a deficient mismatch repair (dMMR) system.[3][4] This discovery has propelled the development of WRN inhibitors as a promising new class of targeted cancer therapies.[2] This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of WRN inhibitors, with a focus on the clinical-stage compound HRO761 as a case study.

The Synthetic Lethal Relationship: WRN and MSI Cancers

The therapeutic strategy underpinning WRN inhibition is built on the principle of synthetic lethality. In this context, the loss of two genes or pathways—in this case, a deficient mismatch repair system and the inhibition of WRN—leads to cell death, whereas the loss of either one alone is viable.

MSI-high (MSI-H) cancer cells, due to their dMMR status, accumulate insertions and deletions at microsatellite repeats. This leads to the formation of non-B DNA secondary structures that can stall DNA replication forks. The WRN helicase plays a crucial role in resolving these structures, thereby preventing replication fork collapse and subsequent DNA double-strand breaks. When WRN is inhibited in MSI-H cells, these toxic DNA structures persist, leading to widespread DNA damage, cell cycle arrest, and ultimately, apoptosis. In contrast, microsatellite stable (MSS) cells do not exhibit this dependency on WRN for survival, providing a therapeutic window for selective killing of MSI-H cancer cells.

Discovery of WRN Inhibitors: The HRO761 Case Study

The discovery of the clinical-stage WRN inhibitor HRO761 by Novartis provides a compelling example of a successful drug discovery campaign targeting this helicase. The process involved a multi-pronged approach, beginning with high-throughput screening (HTS) and progressing through hit-to-lead optimization.

High-Throughput Screening and Hit Identification

The initial discovery of a hit compound for HRO761 involved a sophisticated screening funnel that included:

-

High-Throughput Screening (HTS): A large compound library was screened to identify initial hits with inhibitory activity against WRN.

-

Surface Plasmon Resonance (SPR): This technique was used to confirm direct binding of the hits to the WRN protein and to determine their dissociation constant (Kd).

-

Nuclear Magnetic Resonance (NMR): NMR was employed to further characterize the binding interaction between the compounds and WRN.

This rigorous screening process led to the identification of a viable hit compound, which served as the starting point for medicinal chemistry optimization.

Synthesis and Optimization

While the precise, step-by-step synthesis of HRO761 is proprietary, the published literature indicates that it was developed through medicinal chemistry optimization from an initial hit compound. A recent study described the synthesis of novel WRN inhibitors, including KWR095, through bioisosteric replacement of the hydroxypyrimidine moiety of HRO761 with bicyclic structures like indoles and indazoles. This approach aimed to improve the metabolic stability of the compound.

Quantitative Data on WRN Inhibitors

The following tables summarize the in vitro and cellular activities of HRO761 and other notable WRN inhibitors.

| Inhibitor | Target | Assay Type | IC50 (nM) | Reference(s) |

| HRO761 | WRN | ATPase | 100 | |

| HRO761 | WRN | Helicase | 50 | |

| KWR-095 | WRN | ATPase | <88 | |

| ML216 | RecQ Helicases | ATPase | 4700 | |

| VVD-214 | WRN | ATPase | 10000 |

Table 1. In Vitro Biochemical Activity of WRN Inhibitors

| Inhibitor | Cell Line | Microsatellite Status | Assay Type | GI50 (nM) | Reference(s) |

| HRO761 | SW48 | MSI-H | Proliferation (4 days) | 40 | |

| HRO761 | HCT116 | MSI-H | Proliferation | ~50-1000 | |

| HRO761 | SW620 | MSS | Proliferation | >10000 | |

| KWR-095 | SW48 | MSI-H | Proliferation | 193 |

Table 2. Cellular Activity of WRN Inhibitors in Cancer Cell Lines

Experimental Protocols

Detailed and robust experimental protocols are essential for the discovery and characterization of WRN inhibitors. Below are methodologies for key assays.

WRN Helicase Activity Assay (Fluorescence-Based)

This assay measures the unwinding of a forked DNA substrate by the WRN helicase. The substrate is labeled with a fluorophore and a quencher. Upon unwinding, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

Materials:

-

Recombinant human WRN protein

-

Test inhibitor (e.g., HRO761)

-

Forked DNA substrate (e.g., 5'-TAMRA and 3'-BHQ2 labeled)

-

Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 4 mM MgCl2, 5 mM DTT, 100 µg/ml BSA)

-

ATP solution

-

Black, low-binding 96- or 384-well plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in the assay buffer. The final DMSO concentration should not exceed 1%.

-

In a 96-well plate, add the diluted test inhibitor or vehicle control.

-

Add the recombinant WRN protein to each well (except for the no-enzyme control).

-

Incubate at room temperature for 15-20 minutes to allow for inhibitor binding.

-

Prepare a reaction mix containing the forked DNA substrate and ATP in assay buffer.

-

Initiate the reaction by adding the reaction mix to all wells.

-

Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 525 nm excitation and 592 nm emission for TAMRA) at regular intervals.

-

Calculate the rate of helicase activity for each inhibitor concentration and determine the IC50 value.

WRN ATPase Activity Assay

This assay measures the ATP hydrolysis activity of the WRN helicase, which is coupled to its DNA unwinding function. The amount of ADP produced is quantified.

Materials:

-

Recombinant human WRN protein

-

Test inhibitor

-

DNA substrate (e.g., forked duplex DNA)

-

Assay Buffer (e.g., 50 mM Tris pH 7.5, 1 mM MgCl2, 0.01% Triton)

-

ATP

-

ADP detection kit (e.g., Transcreener® ADP² Assay)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test inhibitor.

-

In a 384-well plate, add the test inhibitor or vehicle control.

-

Add the WRN enzyme and DNA substrate to the wells.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction for a defined period (e.g., 60 minutes at 30°C).

-

Stop the reaction and add the ADP detection reagents according to the manufacturer's protocol.

-

Read the signal (e.g., fluorescence polarization) on a plate reader.

-

Convert the raw data to ADP concentration using a standard curve and calculate the IC50 value of the inhibitor.

Cellular Proliferation Assay (CellTiter-Glo®)

This assay determines the effect of a WRN inhibitor on the viability of cancer cell lines by measuring the amount of ATP present, which is an indicator of metabolically active cells.

Materials:

-

MSI-H and MSS cancer cell lines

-

Cell culture medium and supplements

-

Test inhibitor

-

96-well clear bottom white plates

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

Procedure:

-

Seed the MSI-H and MSS cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test inhibitor or vehicle control.

-

Incubate the cells for a specified period (e.g., 4 days).

-

Equilibrate the plates to room temperature.

-

Add the CellTiter-Glo® reagent to each well, following the manufacturer's instructions.

-

Mix on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Normalize the data to the vehicle-treated controls and plot a dose-response curve to determine the GI50 value.

Conclusion

The discovery of the synthetic lethal relationship between WRN and MSI has opened up a new and exciting avenue for the development of targeted cancer therapies. The successful progression of WRN inhibitors like HRO761 into clinical trials underscores the potential of this approach. This technical guide has provided a comprehensive overview of the core aspects of WRN inhibitor discovery and synthesis, from the underlying biological rationale to the key experimental methodologies. As research in this field continues to advance, the development of next-generation WRN inhibitors holds great promise for improving the treatment outcomes for patients with MSI-H cancers.

References

- 1. Enzolution™ WRN Helicase ATPase Assay System Technical Manual [protocols.io]

- 2. Targeting the Werner syndrome protein in microsatellite instability cancers: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. WRN Helicase is a Synthetic Lethal Target in Microsatellite Unstable Cancers - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical Profile of WRN Inhibitor 7: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth biochemical characterization of WRN inhibitor 7, also identified as Compound h6. This molecule has been flagged as a noteworthy inhibitor of Werner syndrome helicase (WRN), a key enzyme in maintaining genomic stability. Its role in DNA repair and replication makes it a compelling target in oncology, particularly for cancers exhibiting microsatellite instability (MSI). This document summarizes the quantitative biochemical data, details the experimental methodologies for its characterization, and illustrates its mechanism of action and experimental workflows.

Quantitative Data Summary

This compound has been evaluated for its inhibitory potency against the dual enzymatic functions of the WRN protein: its helicase and ATPase activities. The inhibitor demonstrates micromolar efficacy in blocking both functions, as detailed in the table below.

| Parameter | Inhibitor | Value (IC50) | Reference |

| Helicase Activity | This compound (Compound h6) | 9.8 µM | [1] |

| ATPase Activity | This compound (Compound h6) | 15.8 µM | [1] |

Mechanism of Action: Targeting the ATP-Binding Site

This compound functions by targeting the ATP-binding site of the WRN helicase.[2] The enzymatic activities of WRN, both unwinding DNA (helicase) and hydrolyzing ATP to power this process (ATPase), are fundamentally dependent on its ability to bind ATP. By occupying this critical pocket, this compound prevents the necessary binding of ATP, thereby inhibiting the downstream enzymatic functions required for DNA repair and the resolution of complex DNA structures.[2] This mechanism is particularly relevant in the context of synthetic lethality in MSI cancers, which are heavily reliant on WRN for survival due to deficiencies in other DNA repair pathways.[3]

The following diagram illustrates the proposed mechanism of action:

Caption: Mechanism of WRN inhibition by targeting the ATP-binding site.

Experimental Protocols

The biochemical characterization of this compound involves two primary in vitro assays to determine its inhibitory effects on the core functions of the WRN protein.

WRN Helicase (Unwinding) Assay

This assay measures the ability of the WRN enzyme to unwind a double-stranded DNA substrate, and the inhibitory effect of the compound on this process. A common method involves a fluorescence-based readout.

-

Principle: A forked DNA substrate is synthesized with a fluorophore on one strand and a quencher on the complementary strand. In its double-stranded state, the proximity of the quencher dampens the signal from the fluorophore. When WRN helicase unwinds the DNA, the strands separate, leading to an increase in fluorescence.

-

Materials:

-

Recombinant human WRN protein

-

Forked DNA substrate with fluorophore and quencher

-

Assay Buffer (e.g., 25 mM TRIS pH 8.0, 1 mM MgCl₂, 0.01% Triton X-100)

-

ATP solution

-

This compound (dissolved in DMSO)

-

384-well assay plates

-

-

Procedure:

-

Serially dilute this compound in DMSO and dispense into assay plates.

-

Prepare a reaction mixture containing the assay buffer, forked DNA substrate, and recombinant WRN protein.

-

Add the WRN enzyme mixture to the assay plates containing the inhibitor and incubate.

-

Initiate the unwinding reaction by adding ATP to all wells.

-

Measure the fluorescence intensity over time using a plate reader.

-

Calculate the rate of DNA unwinding and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

-

WRN ATPase Assay

This assay quantifies the ATP hydrolysis activity of the WRN helicase, which is essential for its function. The amount of ADP produced is measured as an indicator of enzyme activity.

-

Principle: The ATPase activity of WRN is measured by detecting the amount of ADP generated from ATP hydrolysis. This can be achieved using commercially available kits, such as the Transcreener® ADP² Assay, which uses a far-red competitive fluorescence polarization immunoassay.

-

Materials:

-

Recombinant human WRN protein

-

DNA substrate (e.g., 3'-flap duplex DNA oligomer)

-

Assay Buffer (e.g., 50 mM Tris pH 7.5, 1 mM MgCl₂, 0.01% Triton X-100)

-

ATP solution

-

This compound (dissolved in DMSO)

-

ADP detection reagents (e.g., Transcreener® ADP² Assay Kit)

-

384-well assay plates

-

-

Procedure:

-

Dispense serially diluted this compound into assay plates.

-

Prepare a reaction mixture of the WRN enzyme and DNA substrate in the assay buffer and add it to the plates.

-

Initiate the ATPase reaction by adding ATP.

-

Incubate the reaction for a defined period (e.g., 60 minutes at 30°C).

-

Stop the reaction and add the ADP detection reagents.

-

Incubate to allow the detection reaction to reach equilibrium.

-

Measure the fluorescence polarization on a suitable plate reader.

-

Convert the raw data to the amount of ADP produced using a standard curve and calculate the IC50 of the inhibitor.

-

The following diagram outlines the general workflow for these biochemical assays:

Caption: General workflow for in vitro biochemical characterization.

References

A Technical Guide to the Mechanism of WRN Helicase Inhibitors in Microsat-ellite Instability-High (MSI-H) Cancers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Werner syndrome ATP-dependent helicase (WRN) has emerged as a critical synthetic lethal target in cancers characterized by microsatellite instability-high (MSI-H), a state of genetic hypermutability resulting from deficient DNA mismatch repair (dMMR).[1][2] This guide elucidates the mechanism of action of WRN inhibitors, a promising new class of targeted therapies. In MSI-H cancer cells, the absence of a functional mismatch repair system leads to the accumulation of errors in repetitive DNA sequences, particularly (TA)n dinucleotide repeats.[3][4] These expanded repeats create complex secondary DNA structures that impede DNA replication, causing replication stress and fork collapse.[5] WRN helicase is essential for resolving these structures, and its inhibition leads to a cascade of events culminating in selective cancer cell death, while largely sparing healthy, microsatellite-stable (MSS) cells. This targeted approach has led to the development of several potent and selective WRN inhibitors, such as HRO761 and VVD-133214, which are currently in clinical development.

The Synthetic Lethal Relationship Between WRN and MSI-H

Synthetic lethality describes a relationship between two genes where the loss of either gene alone is viable, but the simultaneous loss of both is lethal. In the context of MSI-H cancers, the two "events" are the deficiency in the mismatch repair (MMR) pathway and the inhibition of WRN helicase.

-

Role of Mismatch Repair (MMR): The MMR system is responsible for correcting errors that occur during DNA replication. In MSI-H cancers, mutations in MMR genes (such as MLH1, MSH2, MSH6, and PMS2) lead to a dysfunctional MMR pathway. This results in the accumulation of mutations, particularly insertions and deletions, in microsatellites, which are repetitive DNA sequences.

-

Consequences of MMR Deficiency: The high mutation rate in MSI-H cells leads to the expansion of microsatellite repeats, especially (TA)n dinucleotide repeats. These expanded repeats can form non-canonical DNA structures that are difficult for the replication machinery to navigate, leading to replication fork stalling and collapse.

-

Essential Role of WRN in MSI-H Cells: The WRN protein, a member of the RecQ helicase family, possesses both 3' to 5' helicase and exonuclease activities. In MSI-H cells, the helicase activity of WRN is crucial for resolving the complex DNA structures arising from expanded microsatellite repeats, thereby preventing replication fork collapse and maintaining genomic integrity.

-

Synthetic Lethality through WRN Inhibition: By inhibiting the helicase function of WRN, the replication forks in MSI-H cells are unable to be resolved, leading to an accumulation of DNA double-strand breaks (DSBs). This catastrophic DNA damage triggers a DNA damage response (DDR), leading to cell cycle arrest, apoptosis, and ultimately, selective death of the MSI-H cancer cells. MSS cells, with their functional MMR pathway, are not as reliant on WRN for resolving replication stress and are therefore less affected by WRN inhibitors.

Mechanism of Action of WRN Inhibitors

Recent research has led to the development of potent and selective small-molecule inhibitors of WRN helicase. These inhibitors, exemplified by HRO761 and VVD-133214, act as allosteric inhibitors, binding to a site distinct from the active site to lock the WRN protein in an inactive conformation.

-

Allosteric Inhibition: HRO761 binds at the interface of the D1 and D2 helicase domains of WRN, causing a conformational change that prevents the dynamic movements necessary for helicase activity. Similarly, VVD-133214 covalently binds to a cysteine residue (C727) in the helicase domain, stabilizing a compact and inactive conformation of the protein. This allosteric mechanism circumvents competition from the high intracellular concentrations of ATP, the natural substrate for the helicase.

-

Cellular Consequences of WRN Inhibition:

-

DNA Damage Accumulation: Inhibition of WRN's helicase activity leads to the accumulation of unresolved replication intermediates and subsequent DSBs, as evidenced by the upregulation of DNA damage markers like γH2AX and phosphorylated ATM and CHK2.

-

Cell Cycle Arrest: The induction of DNA damage activates the DNA damage response (DDR) pathway, leading to cell cycle arrest, primarily in the G2/M phase, to allow time for DNA repair. This is often accompanied by the upregulation of cell cycle inhibitors like p21.

-

Apoptosis: If the DNA damage is too extensive to be repaired, the cells undergo programmed cell death, or apoptosis.

-

WRN Protein Degradation: Interestingly, some WRN inhibitors, such as HRO761, have been shown to induce the degradation of the WRN protein itself, specifically in MSI-H cells. This occurs through a process of chromatin-associated degradation, where the inhibited WRN becomes trapped on the DNA and is subsequently targeted for proteasomal degradation.

-

Quantitative Data on WRN Inhibitor Activity

The following tables summarize key quantitative data from preclinical studies of WRN inhibitors in MSI-H cancer cell lines.

Table 1: In Vitro Efficacy of WRN Inhibitors in MSI-H vs. MSS Cancer Cell Lines

| Inhibitor | Cell Line | MSI Status | IC50 / GI50 | Assay Type |

| HRO761 | SW48 | MSI-H | Potent (nM range) | CellTiter-Glo (4 days) |

| CAL33 | MSS | Less Potent (µM range) | CellTiter-Glo (4 days) | |

| HCT116 | MSI-H | Potent (nM range) | Colony Formation Assay (10 days) | |

| LS513 | MSS | Less Potent (µM range) | Colony Formation Assay (10 days) | |

| VVD-133214 | Various MSI-H | MSI-H | IC50: 0.14 - 7.65 µM | Helicase Activity Assay |

| GSK_WRN3 | Various MSI-H | MSI-H | High Preferential Inhibition | Cell Viability (AUC < 0.85) |

| Various MSS | MSS | Low Preferential Inhibition | Cell Viability (AUC > 0.85) | |

| GSK_WRN4 | Various MSI-H | MSI-H | High Preferential Inhibition | Cell Viability (AUC < 0.85) |

| Various MSS | MSS | Low Preferential Inhibition | Cell Viability (AUC > 0.85) |

Table 2: Induction of DNA Damage Markers by WRN Inhibitors in MSI-H Cells

| Inhibitor | Cell Line | Treatment Duration | Marker | Observation |

| HRO761 | HCT116 (MSI-H) | 24 hours | γH2AX, pATM, pCHK2 | Dose-dependent increase |

| GSK_WRN3 | SW48 (MSI-H) | 12-24 hours | Chromatid Breaks | Significant increase |

| VVD-133214 | MSI-H cells | Not Specified | Double-Strand Breaks | Widespread induction |

Experimental Protocols

4.1. Cell Viability Assay (e.g., CellTiter-Glo)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) of a WRN inhibitor.

-

Methodology:

-

Seed cancer cells (both MSI-H and MSS) in 96-well plates at a predetermined density (e.g., 500 cells/well) and allow them to attach overnight.

-

Treat the cells with a serial dilution of the WRN inhibitor or DMSO as a vehicle control.

-

Incubate the plates for a specified period (e.g., 4 to 10 days).

-

Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

-

Measure luminescence using a plate reader.

-

Normalize the data to the DMSO control and plot the results as a dose-response curve to calculate the IC50/GI50 values.

-

4.2. Western Blotting for DNA Damage Markers

-

Objective: To detect the upregulation of DNA damage response proteins following treatment with a WRN inhibitor.

-

Methodology:

-

Treat MSI-H and MSS cells with the WRN inhibitor at various concentrations and for different durations.

-

Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., γH2AX, pATM, pCHK2, WRN, and a loading control like GAPDH or actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

4.3. Immunofluorescence for γH2AX Foci Formation

-

Objective: To visualize the formation of DNA double-strand breaks within the nucleus.

-

Methodology:

-

Grow cells on coverslips and treat them with the WRN inhibitor.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in PBS).

-

Block with a suitable blocking buffer.

-

Incubate with a primary antibody against γH2AX.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize and quantify the γH2AX foci using a fluorescence microscope.

-

Visualizations of Pathways and Workflows

Caption: Mechanism of action of WRN inhibitors in MSI-H cancer cells.

Caption: Experimental workflow for evaluating WRN inhibitors in vitro.

Conclusion and Future Directions

The inhibition of WRN helicase represents a highly promising and selective therapeutic strategy for the treatment of MSI-H cancers. The synthetic lethal relationship between WRN and MMR deficiency provides a clear rationale for the development of targeted therapies that can exploit this vulnerability. The potent and selective WRN inhibitors currently in clinical trials, such as HRO761, have demonstrated robust preclinical activity, leading to DNA damage, cell cycle arrest, and apoptosis specifically in MSI-H cancer cells.

Future research will focus on:

-

Clinical Efficacy: Evaluating the safety and efficacy of WRN inhibitors in patients with MSI-H tumors, including those who have developed resistance to immunotherapy.

-

Biomarker Development: Identifying biomarkers that can predict which patients are most likely to respond to WRN inhibitor therapy. The extent of (TA)n repeat expansions may serve as one such biomarker.

-

Combination Therapies: Exploring the potential of combining WRN inhibitors with other anticancer agents, such as PARP inhibitors or chemotherapy, to enhance their therapeutic effect.

-

Mechanisms of Resistance: Understanding the potential mechanisms by which cancer cells might develop resistance to WRN inhibitors.

The development of WRN inhibitors is a significant advancement in the field of precision oncology and offers new hope for patients with MSI-H cancers.

References

In Vitro Efficacy of WRN Inhibitor 7: A Technical Overview of Helicase and ATPase Inhibition

For Immediate Release

This technical guide provides an in-depth analysis of the in vitro activity of WRN inhibitor 7, also identified as compound h6, on the helicase and ATPase functions of the Werner syndrome protein (WRN). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, DNA repair, and targeted cancer therapy. WRN helicase has been identified as a promising synthetic lethal target for microsatellite instable (MSI) cancers, making the characterization of its inhibitors a critical area of research.

Executive Summary

This compound (compound h6) has been demonstrated to effectively inhibit both the helicase and ATPase activities of the WRN protein in vitro. This inhibition is selective for WRN's ATPase activity over other non-homologous proteins with ATPase activity. Furthermore, compound h6 exhibits a degree of selectivity for WRN in comparison to the homologous Bloom syndrome (BLM) protein[1]. The following sections detail the quantitative inhibitory data, the experimental methodologies employed for these assessments, and visual representations of the experimental workflow and the inhibitor's proposed mechanism of action.

Quantitative Inhibitory Activity

The inhibitory potency of this compound (compound h6) against the helicase and ATPase functions of the WRN protein was determined through in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Enzymatic Function | Inhibitor | IC50 (µM) |

| Helicase Activity | This compound (h6) | 9.8[2] |

| ATPase Activity | This compound (h6) | 15.8[2] |

Experimental Protocols

The following are detailed methodologies for the in vitro helicase and ATPase assays used to characterize the activity of this compound.

WRN Helicase Activity Assay

This assay quantifies the DNA unwinding activity of the WRN protein in the presence of an inhibitor.

-

Principle: A dual-labeled DNA substrate, typically with a fluorophore and a quencher, is used. Upon helicase-mediated unwinding, the fluorophore and quencher are separated, leading to an increase in fluorescence.

-

Reagents and Materials:

-

Purified recombinant WRN protein

-

This compound (compound h6) dissolved in DMSO

-

Forked duplex DNA substrate with a fluorescent reporter (e.g., FAM) and a quencher (e.g., dabcyl)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT, and 0.1 mg/ml BSA

-

ATP solution

-

384-well assay plates

-

Fluorescence plate reader

-

-

Procedure:

-

The WRN protein is pre-incubated with varying concentrations of this compound in the assay buffer in the wells of a 384-well plate.

-

The DNA substrate is added to the mixture.

-

The unwinding reaction is initiated by the addition of ATP.

-

The reaction is incubated at a controlled temperature (e.g., 37°C).

-

Fluorescence is measured at regular intervals using a plate reader.

-

The rate of DNA unwinding is calculated from the increase in fluorescence over time.

-

IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

-

WRN ATPase Activity Assay

This assay measures the ATP hydrolysis activity of the WRN protein, which is coupled to its helicase function.

-

Principle: The amount of ADP produced from ATP hydrolysis is quantified. This can be achieved using various methods, such as a coupled enzyme assay (e.g., pyruvate kinase/lactate dehydrogenase system) or a luminescence-based assay (e.g., ADP-Glo™).

-

Reagents and Materials:

-

Purified recombinant WRN protein

-

This compound (compound h6) dissolved in DMSO

-

Single-stranded DNA (ssDNA) as a cofactor

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT, and 0.1 mg/ml BSA

-

ATP solution

-

ADP detection reagent (e.g., ADP-Glo™ kinase assay kit)

-

384-well assay plates

-

Luminometer

-

-

Procedure:

-

The WRN protein is pre-incubated with varying concentrations of this compound and ssDNA in the assay buffer in the wells of a 384-well plate.

-

The reaction is initiated by the addition of ATP.

-

The reaction is incubated at a controlled temperature (e.g., 37°C) for a defined period.

-

The reaction is stopped, and the amount of ADP produced is measured by adding the ADP detection reagent according to the manufacturer's protocol.

-

Luminescence is measured using a luminometer.

-

IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizing the Experimental Workflow and Mechanism of Action

To further elucidate the experimental process and the inhibitor's mechanism, the following diagrams have been generated using Graphviz.

The provided data and methodologies offer a comprehensive technical guide for researchers working on the development of WRN inhibitors. The characterization of compounds like this compound is a crucial step towards developing novel therapeutic strategies for MSI-H cancers.

References

The Achilles' Heel of Mismatch Repair Deficient Cancers: A Technical Guide to the Synthetic Lethality of WRN Helicase Inhibitors

For Immediate Release

This whitepaper provides an in-depth technical analysis of the synthetic lethal relationship between the inhibition of Werner (WRN) helicase and mismatch repair deficient (dMMR) cancer cells. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and precision medicine. Herein, we detail the mechanism of action, present key preclinical data for WRN inhibitors, and provide comprehensive experimental protocols and pathway diagrams to facilitate further research and development in this promising area of cancer therapeutics.

Executive Summary

The concept of synthetic lethality offers a powerful strategy for developing targeted cancer therapies. A prime example of this approach is the selective targeting of Werner (WRN) helicase in cancers characterized by mismatch repair deficiency (dMMR) or microsatellite instability-high (MSI-H).[1][2] These tumors, prevalent in colorectal, endometrial, ovarian, and gastric cancers, exhibit a unique dependency on WRN for survival.[3][4] Pharmacological inhibition of WRN's helicase activity in dMMR/MSI-H cells leads to catastrophic DNA damage and subsequent cell death, while sparing normal, mismatch repair-proficient cells. This targeted approach holds immense promise for a patient population that often shows resistance to conventional chemotherapies and even immunotherapies.[5] This guide will focus on the preclinical validation of this synthetic lethal interaction, with a particular emphasis on the activity of potent and selective WRN inhibitors.

The Mechanism of Synthetic Lethality

Mismatch repair deficiency leads to the accumulation of mutations, particularly insertions and deletions at repetitive DNA sequences known as microsatellites. A critical consequence of this is the expansion of (TA)n dinucleotide repeats, which have a propensity to form non-B DNA secondary structures, such as cruciforms. These structures can stall DNA replication forks, leading to genomic instability.

The WRN protein, a member of the RecQ family of DNA helicases, plays a crucial role in resolving these aberrant DNA structures, thereby ensuring the proper completion of DNA replication and maintaining genomic integrity. In dMMR/MSI-H cancer cells, the high burden of expanded TA-repeats creates a heightened dependency on WRN's helicase function for survival.

Inhibition of WRN helicase activity in these vulnerable cells prevents the resolution of these toxic DNA secondary structures. The persistent stalling of replication forks ultimately leads to the formation of DNA double-strand breaks (DSBs), activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis. This selective killing of dMMR/MSI-H cells upon WRN inhibition, while sparing their microsatellite stable (MSS) counterparts, is the essence of this synthetic lethal interaction.

Quantitative Data on WRN Inhibitor Activity

The development of potent and selective small molecule inhibitors of WRN helicase has been pivotal in validating this therapeutic strategy. Below are tables summarizing the in vitro efficacy of representative WRN inhibitors in dMMR/MSI-H and MSS cancer cell lines.

Table 1: In Vitro Proliferation Inhibition by WRN Inhibitor HRO761

| Cell Line | MMR Status | Cancer Type | GI50 (nM) |

| SW48 | MSI | Colorectal | 40 |

| KM12 | MSI | Colorectal | ~50-1000 |

| HCT116 | MSI | Colorectal | ~50-1000 |

| RKO | MSI | Colorectal | ~50-1000 |

| LS513 | MSI | Colorectal | ~50-1000 |

| SW620 | MSS | Colorectal | No effect |

| CAL33 | MSS | Head and Neck | No effect |

Data compiled from clonogenic assays with a 10-14 day duration.

Table 2: Early Clinical Efficacy of WRN Inhibitor RO7589831 in MSI-H Tumors

| Parameter | Value |

| Patient Population | Efficacy-evaluable MSI-H patients |

| Partial Responses | 4 out of 32 patients |

| Disease Control Rate | 68.8% |

| Stable Disease | 62.5% |

| Metabolic Responses (PET-evaluable) | 48.4% |

Data from a Phase I clinical trial (NCT05838768).

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular events and experimental designs, the following diagrams are provided in the DOT language for use with Graphviz.

Signaling Pathway of WRN Inhibition in dMMR Cells```dot

Caption: A typical workflow for evaluating WRN inhibitor activity in vitro.

Detailed Experimental Protocols

Cell Proliferation Assay (Clonogenic Assay)

-

Cell Seeding: Seed dMMR/MSI-H (e.g., SW48, HCT116) and MSS (e.g., SW620) cells in 6-well plates at a low density (e.g., 500-1000 cells per well) to allow for colony formation.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of the WRN inhibitor or DMSO as a vehicle control.

-

Incubation: Incubate the plates for 10-14 days at 37°C in a 5% CO2 incubator, allowing colonies to form.

-

Colony Staining: Fix the colonies with a solution of 4% paraformaldehyde in PBS for 15 minutes, then stain with 0.5% crystal violet in 25% methanol for 30 minutes.

-

Quantification: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as >50 cells) in each well.

-

Data Analysis: Calculate the GI50 (the concentration of inhibitor that causes 50% growth inhibition) by normalizing the colony counts in the treated wells to the vehicle control.

Western Blot Analysis for DNA Damage Markers

-

Cell Lysis: Treat dMMR/MSI-H cells with the WRN inhibitor for various time points (e.g., 1, 8, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated ATM (p-ATM), phosphorylated CHK2 (p-CHK2), and γH2AX overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

Future Directions and Conclusion

The synthetic lethal interaction between WRN inhibition and mismatch repair deficiency represents a highly promising and clinically relevant therapeutic strategy. Early clinical data for WRN inhibitors are encouraging, demonstrating preliminary anti-tumor activity in patients with MSI-H cancers. Future research will likely focus on identifying biomarkers to predict response and resistance to WRN inhibitors, exploring combination therapies to enhance efficacy, and expanding the application of these inhibitors to other cancer types with similar vulnerabilities. The continued development and clinical evaluation of WRN inhibitors have the potential to significantly improve outcomes for patients with dMMR/MSI-H tumors.

References

WRN inhibitor 7's effect on DNA replication and repair pathways

An In-depth Technical Guide on the Effects of WRN Helicase Inhibitors on DNA Replication and Repair Pathways

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document details the mechanism of action, quantitative effects, and experimental evaluation of Werner syndrome helicase (WRN) inhibitors, with a primary focus on their synthetic lethal interaction with microsatellite instability-high (MSI-H) cancers. While the specific compound "WRN inhibitor 7" is not prominently documented in publicly available literature, this guide synthesizes data from well-characterized WRN inhibitors such as HRO761 and various GSK compounds, which are believed to share a common mechanism of action.

Executive Summary

Werner syndrome helicase (WRN), a member of the RecQ family, is a crucial enzyme for maintaining genomic stability through its roles in DNA replication and repair.[1] It possesses both 3' to 5' helicase and exonuclease activities, allowing it to resolve complex DNA structures that can obstruct these processes.[1] A significant breakthrough in oncology has been the discovery of a synthetic lethal relationship between WRN and cancers exhibiting microsatellite instability (MSI).[1][2] MSI arises from a deficient DNA mismatch repair (dMMR) system, leading to the accumulation of mutations in repetitive DNA sequences known as microsatellites.[1] These MSI-high (MSI-H) cancer cells become critically dependent on WRN to resolve replication stress at these expanded microsatellite repeats. Inhibition of WRN's helicase activity in MSI-H cells leads to unresolved replication stress, the formation of DNA double-strand breaks (DSBs), and ultimately, apoptosis. This targeted approach has led to the development of several potent and selective WRN inhibitors, some of which are now in clinical trials for the treatment of MSI-H solid tumors.

Mechanism of Action: Exploiting Synthetic Lethality

The therapeutic strategy behind WRN inhibitors is centered on the principle of synthetic lethality. In healthy, microsatellite stable (MSS) cells, the DNA mismatch repair (MMR) pathway and WRN helicase function as redundant systems for maintaining genomic integrity at repetitive DNA sequences. Consequently, the inhibition of WRN alone is not detrimental to MSS cells.

However, in MSI-H cancer cells where the MMR pathway is deficient, the cells become solely reliant on WRN to navigate the challenges of replicating through expanded and unstable microsatellite regions, particularly (TA)n-dinucleotide repeats. These repeats can form secondary DNA structures that stall replication forks. WRN's helicase activity is essential for resolving these structures and allowing replication to proceed.

When a WRN inhibitor is introduced into MSI-H cells:

-

Inhibition of Helicase Activity: The inhibitor binds to the WRN protein, typically in the helicase domain, locking it in an inactive conformation. Some inhibitors, like HRO761, are allosteric, binding at the interface of the D1 and D2 helicase domains.

-

Replication Fork Stalling: Without functional WRN helicase, replication forks stall at the problematic microsatellite repeats.

-

DNA Damage Accumulation: This unresolved replication stress leads to the accumulation of DNA double-strand breaks (DSBs).

-

Activation of DNA Damage Response (DDR): The presence of DSBs triggers a robust DNA damage response, characterized by the phosphorylation of key proteins such as ATM, KAP1, and H2AX (forming γH2AX).

-

Cell Cycle Arrest and Apoptosis: The overwhelming DNA damage leads to cell cycle arrest and programmed cell death (apoptosis).

-

WRN Degradation: Interestingly, the pharmacological inhibition of WRN can lead to the trapping of the inactive WRN protein on chromatin, which is followed by its ubiquitination and proteasomal degradation, specifically in MSI-H cells.

This selective killing of MSI-H cancer cells while sparing healthy MSS cells forms the therapeutic window for WRN inhibitors.

Quantitative Data on WRN Inhibitor Activity

The in vitro efficacy of WRN inhibitors is typically evaluated across a panel of MSI-H and MSS cancer cell lines. The following tables summarize key quantitative data for prominent WRN inhibitors.

Table 1: In Vitro Potency of WRN Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | MSI Status | Assay Type | Endpoint | Value | Reference |

| HRO761 | SW48 | MSI-H | Proliferation | GI₅₀ (4 days) | 40 nM | |

| SW48 | MSI-H | Clonogenic (10-14 days) | GI₅₀ | 50-1,000 nM | ||

| Various MSS cells | MSS | Clonogenic (10-14 days) | GI₅₀ | No effect | ||

| - | - | ATPase Activity | IC₅₀ | 100 nM | ||

| kzl052 | PC3 | Unknown | Growth Inhibition | IC₅₀ | 0.39 ± 0.01 µM | |

| LNCaP | Unknown | Growth Inhibition | IC₅₀ | 0.11 ± 0.01 µM | ||

| NSC 19630 | - | - | Helicase Activity | IC₅₀ | ~20 µM | |

| - | - | ATPase Activity | % Reduction at 50 µM | 19% |

Table 2: In Vivo Efficacy of WRN Inhibitors in Xenograft Models

| Inhibitor | Model Type | Cancer Type | Dosing | Outcome | Reference |

| HRO761 | SW48 Cell-Derived Xenograft (CDX) | Colorectal | 20 mg/kg, oral | Tumor stasis | |

| SW48 CDX | Colorectal | >20 mg/kg, oral | 75-90% tumor regression | ||

| MSI CDX and PDX Panel | Various Solid Tumors | Not specified | ~70% disease control rate | ||

| GSK_WRN4 | SW48 CDX | Colorectal | 300 mpk, oral | Complete tumor growth inhibition | |

| KWR095 | Xenograft | Colorectal | Not specified | Significant anti-proliferative effects |

Table 3: Clinical Trial Data for WRN Inhibitors

| Inhibitor | Trial Phase | Patient Population | Key Findings | Reference |

| RO7589831 | Phase I (NCT06004245) | Advanced MSI-H/dMMR Solid Tumors | 4/32 patients achieved partial response. 68.8% disease control rate. Favorable safety profile. | |

| HRO761 | Phase I (NCT05838768) | MSI-H Colorectal & other Solid Tumors | Ongoing; assessing safety, tolerability, and preliminary anti-tumor activity. |

Signaling Pathways and Experimental Workflows

Signaling Pathway of WRN Inhibition in MSI-H Cancer Cells

The following diagram illustrates the synthetic lethal mechanism of WRN inhibitors in the context of MSI-H cancer cells.

Experimental Workflow for Evaluating WRN Inhibitors

The diagram below outlines a typical experimental workflow for the preclinical evaluation of a novel WRN inhibitor.

Detailed Experimental Protocols

Cell Viability Assay (using CellTiter-Glo®)

This protocol is used to determine the half-maximal growth inhibitory concentration (GI₅₀) of a WRN inhibitor.

Materials:

-

MSI-H (e.g., SW48, HCT116) and MSS (e.g., SW620, HT-29) cancer cell lines

-

Appropriate cell culture medium and supplements

-

WRN inhibitor stock solution in DMSO

-

96-well clear bottom assay plates

-

CellTiter-Glo® 2.0 Reagent

-

Plate reader capable of measuring luminescence

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 500-2000 cells/well) and allow them to adhere overnight at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a serial dilution of the WRN inhibitor in cell culture medium. A 12-point, 2- or 3-fold dilution series is common. Include a DMSO-only vehicle control.

-

Cell Treatment: Remove the overnight culture medium and add the prepared compound dilutions to the respective wells. The final DMSO concentration should not exceed 0.1%.

-

Incubation: Incubate the plates for the desired treatment duration (e.g., 72, 96, or 120 hours) at 37°C, 5% CO₂.

-

Viability Measurement: a. Equilibrate the CellTiter-Glo® 2.0 reagent to room temperature. b. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: a. Subtract background luminescence (from medium-only wells). b. Normalize the data to the DMSO-treated control wells (set as 100% viability). c. Plot the normalized viability against the logarithm of the inhibitor concentration and fit a four-parameter logistic curve to determine the GI₅₀/IC₅₀ value.

Immunofluorescence for γH2AX Foci

This protocol is used to visualize and quantify DNA double-strand breaks as a marker of DNA damage.

Materials:

-

Cells cultured on glass coverslips or in imaging-compatible plates

-

WRN inhibitor and DMSO vehicle

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) for fixation

-

0.3% Triton X-100 in PBS for permeabilization

-

5% Bovine Serum Albumin (BSA) in PBS for blocking

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) (e.g., clone JBW301)

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

-

DAPI-containing mounting medium

Procedure:

-

Cell Treatment: Treat cells with the WRN inhibitor at the desired concentration (e.g., 1-2 µM) for a specified time (e.g., 24 hours). Include a DMSO control.

-

Fixation: Wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash cells three times with PBS. Permeabilize with 0.3% Triton X-100 for 10 minutes at room temperature.

-

Blocking: Wash cells three times with PBS. Block with 5% BSA for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary anti-γH2AX antibody in blocking buffer and incubate with the cells overnight at 4°C.

-

Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with the diluted fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

-

Staining and Mounting: Wash cells three times with PBS. Mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.

-

Imaging and Analysis: a. Visualize cells using a fluorescence or confocal microscope. b. Capture images of the DAPI (blue) and γH2AX (green/red) channels. c. Quantify the number of γH2AX foci per nucleus using automated image analysis software (e.g., ImageJ/Fiji, CellProfiler). An increase in foci indicates an induction of DSBs.

Western Blotting for DNA Damage Response Markers

This protocol is used to detect changes in the expression and phosphorylation status of key DDR proteins.

Materials:

-

Treated cell pellets

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ATM, anti-p-KAP1, anti-γH2AX, anti-WRN, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C. Following washes with TBST, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities relative to a loading control (e.g., GAPDH) to determine the relative changes in protein levels or phosphorylation status upon inhibitor treatment.

Conclusion and Future Directions

WRN helicase inhibitors represent a highly promising class of targeted therapies for MSI-H cancers, exploiting a specific vulnerability created by dMMR. The preclinical data for compounds like HRO761 and others demonstrate potent and selective anti-tumor activity, which is now being evaluated in clinical trials. Future research will likely focus on identifying biomarkers to predict patient response, exploring combination therapies (e.g., with PARP inhibitors or immunotherapy), and understanding potential mechanisms of resistance. The continued development of these inhibitors offers a new paradigm in precision oncology for a patient population with unmet medical needs.

References

Beyond the Helicase: An In-depth Technical Guide to the Cellular Targets of a Selective WRN Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Werner syndrome ATP-dependent helicase (WRN) has emerged as a critical synthetic lethal target in microsatellite instable (MSI) cancers. This has led to the rapid development of potent and selective WRN helicase inhibitors. While the on-target effects of these inhibitors are well-characterized, a thorough understanding of their broader cellular interactions is paramount for predicting clinical efficacy and potential side effects. This technical guide provides a comprehensive overview of the cellular targets of a hypothetical, highly selective WRN inhibitor, herein referred to as "WRN inhibitor 7," which represents the current class of advanced preclinical and clinical candidates like HRO761 and the GSK_WRN series of compounds. We will delve into its on-target and potential off-target profiles, detail the experimental methodologies used for target identification and validation, and visualize the key signaling pathways involved.

On-Target and Off-Target Specificity of this compound

Modern WRN inhibitors have been engineered for high selectivity to minimize off-target effects. Extensive preclinical profiling of compounds such as HRO761 and GSK_WRN4 has demonstrated a "clean" off-target profile, with high specificity for WRN over other human RecQ helicases.[1][2] This contrasts with earlier, less selective inhibitors like NSC 19630 and NSC 617145, whose broader cellular effects were not fully characterized.[3][4]

Selectivity Against RecQ Helicases

The primary measure of a WRN inhibitor's specificity is its activity against other members of the RecQ helicase family, which share structural similarities. As shown in the table below, this compound exhibits potent inhibition of WRN, with significantly less activity against related helicases.

| Target | IC50 (nM) | Fold Selectivity vs. WRN |

| WRN | 10 | 1 |

| BLM | >10,000 | >1,000 |

| RECQ1 | >10,000 | >1,000 |

| RECQ5 | >10,000 | >1,000 |

| Data is representative of highly selective WRN inhibitors. |

Broader Off-Target Profiling

To identify potential off-target interactions across the proteome, a variety of unbiased screening methods are employed. For a highly selective compound like this compound, these screens are expected to yield minimal significant off-target hits.

Quantitative Cysteine Reactivity Profiling: For covalent inhibitors that target specific cysteine residues, quantitative proteomics can identify other cellular proteins that react with the compound. In studies with GSK_WRN4, which targets a cysteine in WRN, such profiling confirmed high selectivity for its intended target.[2]

Kinome Scanning: To rule out off-target effects on protein kinases, broad panels of kinases are screened. For a selective WRN inhibitor, no significant inhibition of kinases is expected.

| Kinase Target | % Inhibition @ 1 µM |

| AAK1 | <10% |

| ABL1 | <10% |

| ... (400+ kinases) | ... |

| ZAP70 | <10% |

| Hypothetical data for a highly selective inhibitor. |

While modern inhibitors are highly selective, older compounds or less optimized molecules could potentially interact with other cellular pathways. For instance, the BLM helicase inhibitor ML216 has been shown to activate DNA damage response pathways like ATM/Chk2 and ATR/Chk1, which could represent off-target signaling.

Signaling Pathways

On-Target Signaling: DNA Damage Response

Inhibition of WRN helicase in MSI cancer cells leads to the accumulation of DNA double-strand breaks, triggering a robust DNA damage response (DDR). This on-target effect is central to the synthetic lethal mechanism of WRN inhibitors.

Hypothetical Off-Target Signaling

While this compound is designed to be highly selective, this diagram illustrates a hypothetical off-target signaling pathway based on observations with less-selective helicase inhibitors. Such off-target effects could lead to unintended cellular responses.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.de]

- 2. Discovery of HRO761, a novel, first-in-class clinical stage WRN inhibitor with potent anti-tumor activity in microsatellite instability high cancers - American Chemical Society [acs.digitellinc.com]

- 3. benchchem.com [benchchem.com]

- 4. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.sg]

The Double-Edged Sword: WRN Inhibitors and the Induction of Genomic Instability in Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

The Werner syndrome ATP-dependent helicase (WRN) has emerged as a critical synthetic lethal target in cancers exhibiting microsatellite instability (MSI), a hallmark of deficient DNA mismatch repair (dMMR). This in-depth guide explores the role of WRN inhibitors, with a focus on investigational compounds like HRO761 and GSK_WRN3, in inducing genomic instability as a therapeutic strategy. By delving into the mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols, this document serves as a comprehensive resource for the scientific community.

The Principle of Synthetic Lethality: Exploiting a Cancer-Specific Vulnerability

The therapeutic strategy underpinning WRN inhibitors is rooted in the concept of synthetic lethality. In healthy cells with proficient mismatch repair (pMMR), the absence or inhibition of WRN is generally well-tolerated. However, in MSI-high (MSI-H) cancer cells, the dMMR machinery leads to the accumulation of errors in repetitive DNA sequences, particularly (TA)n repeats. These cells become critically dependent on WRN helicase to resolve the resulting replication stress and prevent catastrophic DNA damage. Inhibition of WRN in this context selectively triggers a cascade of events culminating in cell death, while sparing normal, microsatellite-stable (MSS) cells.[1][2][3][4]

Mechanism of Action: From Replication Stress to Apoptosis

The inhibition of WRN's helicase activity is the central event that initiates the process of genomic instability in MSI-H cells. The mechanism unfolds as follows:

-

Replication Fork Stalling: Expanded (TA)n dinucleotide repeats, prevalent in MSI-H tumors, form secondary DNA structures that impede the progression of the replication fork.[5] WRN is essential for resolving these structures.

-

Accumulation of DNA Double-Strand Breaks (DSBs): In the absence of functional WRN helicase, these stalled replication forks are prone to collapse, leading to the formation of DNA double-strand breaks.

-

Activation of the DNA Damage Response (DDR): The accumulation of DSBs triggers a robust DNA damage response. This involves the activation of key sensor kinases such as ATM (Ataxia Telangiectasia Mutated) and CHK2 (Checkpoint Kinase 2).

-

Cell Cycle Arrest and Apoptosis: The activated DDR pathway leads to cell cycle arrest, primarily at the G2/M checkpoint, to prevent the propagation of damaged DNA. If the damage is irreparable, the p53 tumor suppressor pathway is often activated, ultimately leading to programmed cell death (apoptosis).

This cascade of events highlights how WRN inhibitors convert a cancer-specific genetic alteration (MSI) into a fatal flaw.

Quantitative Data on WRN Inhibitor Activity

The following tables summarize key quantitative data from preclinical studies of various WRN inhibitors, demonstrating their potency and selectivity for MSI-H cancer cells.

Table 1: In Vitro Potency of WRN Inhibitors in MSI-H and MSS Cell Lines

| Inhibitor | Cell Line | MSI Status | Assay Type | Endpoint | Value | Reference |

| HRO761 | SW48 | MSI-H | Proliferation | GI50 | 40 nM (4 days) | |

| HRO761 | Various MSI | MSI-H | Clonogenic | GI50 | 50 - 1,000 nM (10-14 days) | |

| HRO761 | Various MSS | MSS | Clonogenic | GI50 | No effect | |

| HRO761 | HCT 116 | MSI-H | Proliferation | GI50 | ~227 nM | |

| GSK_WRN3 | - | - | Biochemical | pIC50 | 8.6 | |

| KWR-095 | SW48 | MSI-H | Proliferation | GI50 | 193 nM | |

| KWR-137 | SW48 | MSI-H | Proliferation | GI50 | ~454 nM | |

| NSC617145 | ARID1A-mutated | - | Cytotoxicity | IC50 | Lower than ARID1A WT | |

| NSC19630 | ARID1A-mutated | - | Cytotoxicity | IC50 | Lower than ARID1A WT |

Table 2: Induction of DNA Damage by WRN Inhibitors

| Inhibitor | Cell Line | Treatment Conditions | DNA Damage Marker | Fold Increase vs. Control | Reference |

| NSC 19630 | HeLa | 2 µM | γ-H2AX foci | ~17-fold | |

| GSK_WRN3 | SW48 | 0.1-2 µM; 4-48 h | γ-H2AX | Upregulated |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of WRN inhibitors are provided below.

WRN Helicase ATPase Assay

This assay biochemically measures the ATP hydrolysis activity of the WRN helicase, which is coupled to its DNA unwinding function. A decrease in ATPase activity indicates inhibition.

Materials:

-

Purified recombinant WRN protein

-

Forked DNA substrate labeled with a fluorophore and a quencher (for FRET-based assays)

-

ATP

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 2 mM DTT, 0.1 mg/mL BSA)

-

WRN inhibitor compound

-

384-well plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the WRN inhibitor in the assay buffer.

-

In a 384-well plate, add the WRN inhibitor dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the purified WRN enzyme to all wells except the negative control.

-

Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of the forked DNA substrate and ATP.

-

Immediately begin monitoring the change in fluorescence over time using a plate reader.

-

Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.

Cell Proliferation (GI50) Assay

This assay determines the concentration of an inhibitor that causes a 50% reduction in cell growth.

Materials:

-

MSI-H and MSS cancer cell lines

-

Complete cell culture medium

-

WRN inhibitor compound

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

Luminometer

Procedure:

-

Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the WRN inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for the desired duration (e.g., 4 days).

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Normalize the data to the vehicle-treated control and plot the dose-response curve to calculate the GI50 value.

Clonogenic Survival Assay

This long-term assay assesses the ability of single cells to form colonies after treatment with an inhibitor, providing a measure of cell reproductive death.

Materials:

-

MSI-H and MSS cancer cell lines

-

Complete cell culture medium

-

WRN inhibitor compound

-

6-well plates or culture dishes

-

Fixation solution (e.g., 6% glutaraldehyde or 4% paraformaldehyde)

-

Staining solution (e.g., 0.5% crystal violet)

Procedure:

-

Seed a low number of cells into 6-well plates and allow them to attach.

-

Treat the cells with various concentrations of the WRN inhibitor.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Remove the medium, wash the colonies with PBS, and fix them with the fixation solution for at least 30 minutes.

-

Stain the colonies with crystal violet solution for at least 30 minutes.

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as >50 cells).

-

Calculate the surviving fraction for each treatment condition relative to the untreated control.

Immunofluorescence for γ-H2AX (DNA Damage Foci)

This method visualizes and quantifies the formation of DNA double-strand breaks by staining for phosphorylated histone H2AX (γ-H2AX), which accumulates at sites of DNA damage.

Materials:

-

Cells grown on coverslips

-

WRN inhibitor compound

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against γ-H2AX

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with the WRN inhibitor for the desired time.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using mounting medium containing DAPI.

-

Visualize and quantify the number of γ-H2AX foci per nucleus using a fluorescence microscope and image analysis software.

Cell Cycle Analysis by Flow Cytometry

This technique analyzes the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content.

Materials:

-

Treated and control cells

-

PBS

-

70% cold ethanol (for fixation)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest and wash the cells with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice for at least 30 minutes.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Visualizing the Pathway and Workflow

The following diagrams, created using the DOT language, illustrate the signaling pathway of WRN inhibition and a typical experimental workflow.

Caption: Signaling pathway of WRN inhibition in MSI-H cancer cells.

References

- 1. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]

- 2. Targeting the Werner syndrome protein in microsatellite instability cancers: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical prospects of WRN inhibition as a treatment for MSI tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Loss of a DNA repair system creates a unique vulnerability in many cancer types [dana-farber.org]

- 5. Clonogenic Assay [en.bio-protocol.org]

An In-depth Technical Guide to the Allosteric Inhibition Mechanism of WRN Helicase

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the allosteric inhibition mechanisms targeting the Werner syndrome RecQ helicase (WRN), a critical enzyme in DNA repair and a promising therapeutic target for cancers with microsatellite instability (MSI). While information on a specific "WRN inhibitor 7" is limited, this document will focus on the well-characterized allosteric inhibitors HRO761 and VVD-133214 to provide a comprehensive understanding of this inhibitory strategy.

Introduction to WRN and its Role in MSI-H Cancers

Werner syndrome RecQ helicase (WRN) is a multifunctional enzyme possessing both 3'-5' helicase and 3'-5' exonuclease activities. It plays a crucial role in maintaining genomic stability by participating in DNA replication, repair, and telomere maintenance.[1][2] Recent studies have identified WRN as a synthetic lethal target in cancer cells with high microsatellite instability (MSI-H).[3][4][5] MSI-H tumors, often found in colorectal, gastric, and endometrial cancers, have a deficient DNA mismatch repair (MMR) system, leading to an accumulation of mutations in repetitive DNA sequences. These cells become critically dependent on WRN's helicase function to resolve non-canonical DNA structures that arise from replication stress, making WRN an attractive target for selective cancer therapy.

Allosteric Inhibition of WRN

Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. This approach offers advantages over traditional active-site inhibitors, such as potentially greater selectivity and the ability to overcome high concentrations of endogenous substrates like ATP. Several allosteric inhibitors of WRN are currently in development, with HRO761 and VVD-133214 being the most extensively studied.

Quantitative Data for Allosteric WRN Inhibitors

The following tables summarize the available quantitative data for key allosteric WRN inhibitors.

Table 1: Biochemical Potency of WRN Inhibitors

| Inhibitor | Target | Assay Type | IC50 | Reference |

| This compound (Compound h6) | WRN Helicase | Helicase Activity | 9.8 µM | |

| WRN ATPase | ATPase Activity | 15.8 µM | ||

| HRO761 | WRN ATPase | ATPase Activity | 100 nM | |

| VVD-133214 | WRN Helicase | DNA Unwinding | Potent cellular TE50 values |

Table 2: Cellular Activity of Allosteric WRN Inhibitors

| Inhibitor | Cell Line | Cancer Type | MSI Status | Endpoint | GI50/Effect | Reference |

| HRO761 | SW48 | Colorectal | MSI-H | Proliferation | 40 nM | |

| Various | Pan-cancer | MSI-H | Viability | 50–1,000 nM | ||

| Various | Pan-cancer | MSS | Viability | No effect | ||

| VVD-133214 | MSI-H cells | Various | MSI-H | Cell Death | Selective killing | |

| MSS cells | Various | MSS | Cell Death | No effect |

Mechanisms of Action

HRO761: A Non-Covalent Allosteric Inhibitor

HRO761 is a potent and selective, non-covalent allosteric inhibitor of WRN. Structural studies have revealed that HRO761 binds to an allosteric pocket at the interface of the D1 and D2 helicase domains. This binding event induces a significant conformational change, effectively locking the helicase in an inactive state. By stabilizing this inactive conformation, HRO761 prevents the necessary dynamic movements of the D1 and D2 domains required for ATP hydrolysis and DNA unwinding.

VVD-133214: A Covalent Allosteric Inhibitor

VVD-133214 represents a different allosteric approach, acting as a covalent inhibitor. This compound selectively engages a cysteine residue (C727) located in a region of the helicase domain that is crucial for the interdomain movements during DNA unwinding. The binding of VVD-133214 is cooperative with nucleotides and stabilizes a compact, rigid conformation of WRN that lacks the flexibility required for its helicase function. This covalent modification leads to the inhibition of ATP hydrolysis and helicase activity, ultimately resulting in widespread double-stranded DNA breaks and cell death in MSI-H cells.

WRN Signaling Pathway and Therapeutic Implications

In MSI-H cancer cells, the inhibition of WRN's helicase activity leads to the accumulation of unresolved DNA replication intermediates and subsequent DNA double-strand breaks (DSBs). This triggers a DNA Damage Response (DDR), characterized by the activation of kinases such as ATM and CHK2. The persistent DNA damage ultimately leads to cell cycle arrest, apoptosis, and selective killing of the MSI-H cancer cells, demonstrating the principle of synthetic lethality.

Experimental Protocols

Fluorescence-Based Helicase Inhibition Assay

This assay measures the unwinding of a forked DNA substrate to determine the in vitro inhibitory activity of a compound against WRN helicase.

Materials:

-

Recombinant human WRN protein

-

Test inhibitor (e.g., this compound, HRO761) dissolved in DMSO

-

Forked DNA substrate with a fluorophore and a quencher on opposite strands

-

Assay Buffer (e.g., 25 mM Tris-HCl, 2 mM MgCl₂, 1 mM DTT)

-

ATP solution

-

96- or 384-well black plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

Enzyme and Inhibitor Incubation: Add the diluted WRN protein to the wells of the plate. Then, add the diluted inhibitor or DMSO (for control wells) and incubate at room temperature for 15 minutes.

-

Reaction Initiation: Add the forked DNA substrate and ATP to all wells to initiate the helicase reaction.

-

Fluorescence Reading: Immediately begin reading the fluorescence intensity at regular intervals for a defined period (e.g., 30-60 minutes). As WRN unwinds the DNA, the fluorophore and quencher are separated, leading to an increase in fluorescence.

-

Data Analysis: Calculate the rate of helicase activity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the half-maximal inhibitory concentration (IC50) of WRN inhibitors in cancer cell lines.

Materials:

-

MSI-H and MSS cancer cell lines

-

Cell culture medium and supplements

-

Test inhibitor

-

DMSO

-

384-well white, clear-bottom assay plates

-

CellTiter-Glo® 2.0 Assay reagent

-

Luminometer plate reader

Procedure:

-

Cell Seeding: Seed cells into 384-well plates at an optimal density and incubate for 24 hours.

-

Compound Addition: Add serial dilutions of the test inhibitor to the plates. Include DMSO-only wells as a negative control.

-

Incubation: Incubate the plates for 72 hours at 37°C.

-

Viability Measurement: Add CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the DMSO-treated controls and plot the normalized viability against the logarithm of the inhibitor concentration to determine the GI50 or IC50 value.

γH2AX Immunofluorescence Assay for DNA Damage

This protocol is used to visualize and quantify DNA double-strand breaks.

Procedure:

-

Cell Treatment: Treat cells with the WRN inhibitor for a specified time (e.g., 24 hours).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.3% Triton X-100.

-

Blocking: Block non-specific antibody binding with 5% BSA.

-

Antibody Incubation: Incubate with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.

-